

Phenylacetaldehyde dimethyl acetal IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylacetaldehyde dimethyl acetal*

Cat. No.: *B086100*

[Get Quote](#)

An In-depth Technical Guide to 2,2-dimethoxyethylbenzene

This guide provides a comprehensive overview of 2,2-dimethoxyethylbenzene, commonly known as **phenylacetaldehyde dimethyl acetal**. It is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and the flavor and fragrance industries.

Chemical Identity

The compound with the common name **phenylacetaldehyde dimethyl acetal** is systematically named 2,2-dimethoxyethylbenzene according to IUPAC nomenclature. It is also widely known by various synonyms.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2,2-dimethoxyethylbenzene
CAS Number	101-48-4
Molecular Formula	C ₁₀ H ₁₄ O ₂
Synonyms	(2,2-Dimethoxyethyl)benzene, 1,1-Dimethoxy-2-phenylethane, PADMA, Viridine, Hyscylene P, Phenylacetic aldehyde dimethyl acetal

Physicochemical Properties

2,2-dimethoxyethylbenzene is a colorless to pale yellow liquid.^[1] It is characterized by a strong, green, floral odor, often described as reminiscent of hyacinth or rose petals.^[2] The dimethyl acetal functional group provides greater chemical stability compared to its parent aldehyde, phenylacetaldehyde, particularly in terms of oxidative stability.

Table 2: Quantitative Physicochemical Data

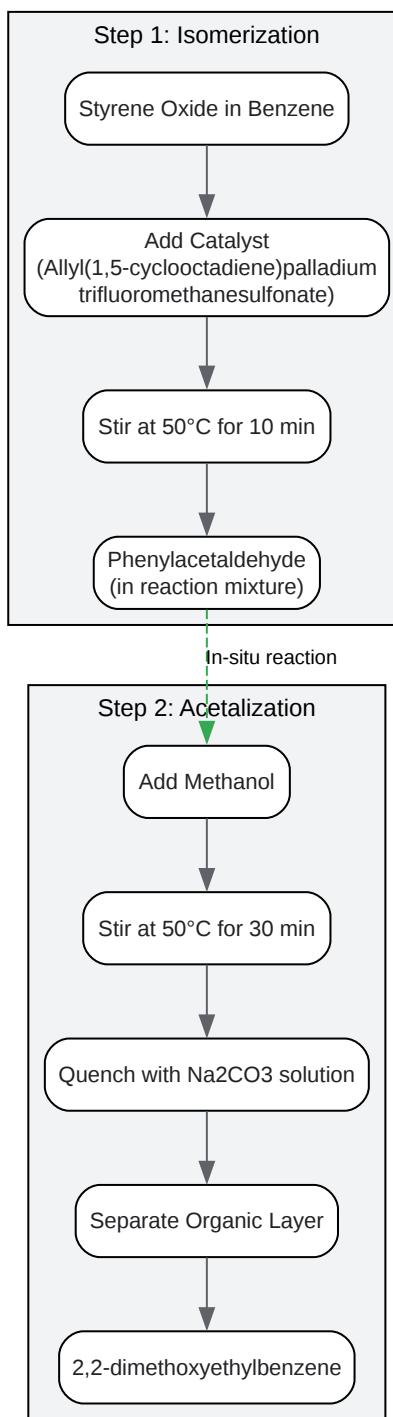
Property	Value	Source(s)
Molecular Weight	166.22 g/mol	[1][3][4]
Boiling Point	219-221 °C at 754 mmHg	[2][4]
Density	1.004 g/mL at 25 °C	[2][4]
Refractive Index (n _{20/D})	1.492 - 1.495	[1][2]
Flash Point	89 °C (closed cup)	[4]
Solubility	Soluble in organic solvents like ethanol and ether; insoluble in water.	[5]

Synthesis

The synthesis of 2,2-dimethoxyethylbenzene is typically achieved through the acid-catalyzed reaction of phenylacetaldehyde with methanol.^[2] This process involves the formation of a hemiacetal intermediate, which then reacts with a second equivalent of methanol to form the stable dimethyl acetal, with the concomitant elimination of water.

Experimental Protocol: Two-Step Synthesis from Styrene Oxide

A detailed experimental procedure for the synthesis of **phenylacetaldehyde dimethyl acetal** can be adapted from a patented method involving the initial isomerization of styrene oxide to phenylacetaldehyde, followed by in-situ acetalization.


Step 1: Isomerization of Styrene Oxide to Phenylacetaldehyde

- To a solution of styrene oxide (1.20 g, 10 mmol) in benzene (25 ml), add allyl(1,5-cyclooctadiene)palladium trifluoromethanesulfonate (41 mg, 0.10 mmol) as a catalyst.
- Stir the mixture at 50°C for 10 minutes. The progress of the reaction to form phenylacetaldehyde can be monitored by gas chromatography and NMR spectroscopy. A typical yield for this step is around 75%.

Step 2: Acetalization of Phenylacetaldehyde

- To the reaction solution containing the newly formed phenylacetaldehyde, add methanol (10 ml).
- Continue stirring the mixture at 50°C for 30 minutes.
- After the reaction is complete, add a 2% sodium carbonate aqueous solution (20 ml) to the reaction mixture to neutralize the catalyst and quench the reaction.
- Separate the organic layer from the aqueous layer.
- The resulting organic layer contains **phenylacetaldehyde dimethyl acetal**. Further purification can be achieved by fractional distillation. The completion of the reaction can be confirmed by the disappearance of the aldehyde peak in gas chromatography and NMR analysis, with the quantitative formation of the dimethyl acetal.

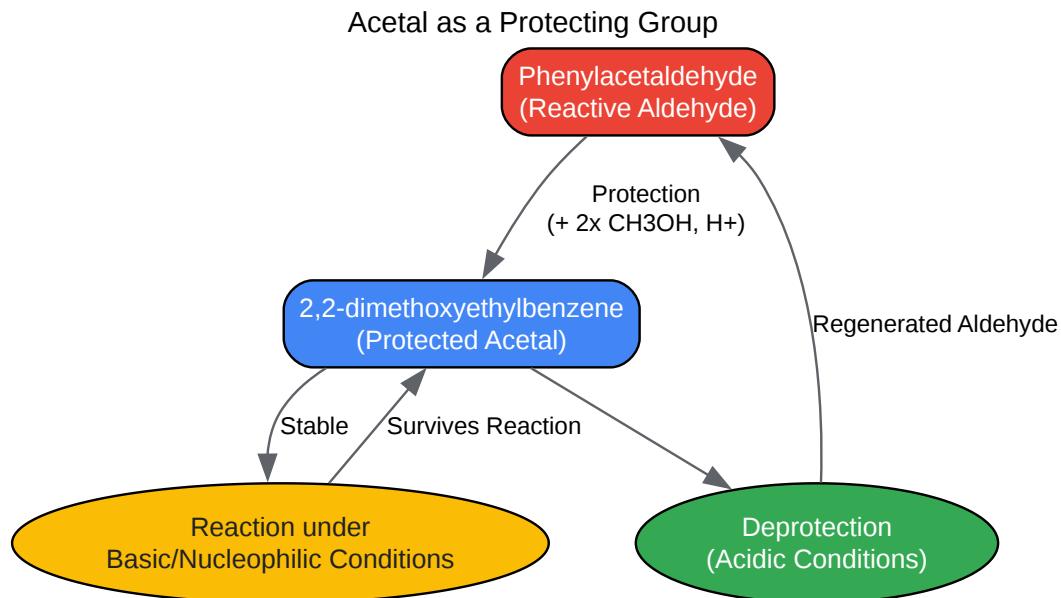
Synthesis Workflow of 2,2-dimethoxyethylbenzene

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for 2,2-dimethoxyethylbenzene.

Applications

2,2-dimethoxyethylbenzene is a versatile compound with significant applications in several industries, primarily due to its stability and olfactory properties.


Fragrance and Flavor Industry

This compound is extensively used as a fragrance ingredient in perfumes, cosmetics, and other personal care products.^[5] It imparts a fresh, green, and floral character, particularly enhancing hyacinth, lilac, and rose notes.^[6] Its stability makes it a preferred substitute for the less stable phenylacetaldehyde.^[6] In the flavor industry, it is recognized as a flavoring agent by the FDA and is used in trace amounts to contribute green and floral nuances to fruit flavors like peach and apricot.

Organic and Pharmaceutical Synthesis

In the realm of organic and pharmaceutical synthesis, 2,2-dimethoxyethylbenzene serves two primary roles:

- **Protecting Group:** The dimethyl acetal functionality is a common protecting group for aldehydes.^[2] Aldehydes are highly reactive functional groups. By converting phenylacetaldehyde to its dimethyl acetal, the aldehyde is protected from reacting under conditions where it would otherwise be unstable, such as in the presence of nucleophiles or under basic conditions. The acetal can be readily removed (deprotected) under controlled acidic conditions to regenerate the aldehyde functionality when needed in a multi-step synthesis.^[1]

[Click to download full resolution via product page](#)

Caption: The role of 2,2-dimethoxyethylbenzene as a protecting group.

- Synthetic Intermediate: It serves as a building block in the synthesis of more complex molecules.^[1] Its stability and defined structure make it a reliable starting material or intermediate in the development of various pharmaceuticals and specialty chemicals.^[1]

Biological Activity and Safety

2,2-dimethoxyethylbenzene is generally recognized as safe (GRAS) for its intended use as a flavoring agent in food by regulatory bodies such as the FDA. It is considered to have low acute toxicity.^[2] However, as with many chemical compounds, prolonged or repeated exposure may cause mild irritation to the skin, eyes, and respiratory system.^[2] There is currently no conclusive evidence from major regulatory agencies like the IARC or EPA to suggest that this compound has carcinogenic effects.^[2] Standard safety precautions, such as the use of personal protective equipment, are recommended when handling the substance in a laboratory or industrial setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [wap.guidechem.com]
- 3. prepchem.com [prepchem.com]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. directpcw.com [directpcw.com]
- To cite this document: BenchChem. [Phenylacetaldehyde dimethyl acetal IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086100#phenylacetaldehyde-dimethyl-acetal-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com